![molecular formula C17H19Cl2N7O2 B13197604 1-[2-(4-aminopyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid dihydrochloride](/img/structure/B13197604.png)
1-[2-(4-aminopyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(4-Imino-1,4-dihydropyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid dihydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a combination of pyrimidine, isoquinoline, and triazole moieties, which contribute to its diverse chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Imino-1,4-dihydropyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid dihydrochloride typically involves multicomponent reactions. One common method is the Biginelli reaction, which combines an aldehyde, a β-ketoester, and urea under acidic conditions to form dihydropyrimidinones . This reaction can be catalyzed by various acids, including silicotungstic acid supported on Ambelyst-15 .
Industrial Production Methods
For industrial-scale production, the Biginelli reaction can be optimized using heterogeneous catalysis to allow easy recovery of the product and recycling of the catalyst . This method is advantageous due to its economic and environmental benefits, as it reduces waste and improves yield.
化学反应分析
Types of Reactions
1-[2-(4-Imino-1,4-dihydropyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions include various derivatives of the original compound, each with potentially unique properties and applications .
科学研究应用
1-[2-(4-Imino-1,4-dihydropyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
作用机制
The mechanism of action of 1-[2-(4-Imino-1,4-dihydropyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. This interaction can lead to the inhibition or activation of specific cellular processes, contributing to its pharmacological effects .
相似化合物的比较
Similar Compounds
Similar compounds include other dihydropyrimidinones and triazole derivatives, such as:
3,4-Dihydropyrimidin-2(1H)-ones: Known for their broad range of pharmacological activities.
Triazole derivatives: Widely used in medicinal chemistry for their antimicrobial and anticancer properties.
Uniqueness
What sets 1-[2-(4-Imino-1,4-dihydropyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid dihydrochloride apart is its unique combination of structural motifs, which endows it with a diverse range of chemical and biological activities. This makes it a valuable compound for research and development in various scientific fields .
属性
分子式 |
C17H19Cl2N7O2 |
|---|---|
分子量 |
424.3 g/mol |
IUPAC 名称 |
1-[2-(4-aminopyrimidin-2-yl)-3,4-dihydro-1H-isoquinolin-5-yl]-5-methyltriazole-4-carboxylic acid;dihydrochloride |
InChI |
InChI=1S/C17H17N7O2.2ClH/c1-10-15(16(25)26)21-22-24(10)13-4-2-3-11-9-23(8-6-12(11)13)17-19-7-5-14(18)20-17;;/h2-5,7H,6,8-9H2,1H3,(H,25,26)(H2,18,19,20);2*1H |
InChI 键 |
MJRGJIYSGTXBLF-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N=NN1C2=CC=CC3=C2CCN(C3)C4=NC=CC(=N4)N)C(=O)O.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


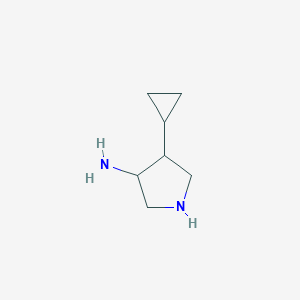
![4-[(2-Methylbenzyl)amino]butanoic acid](/img/structure/B13197533.png)
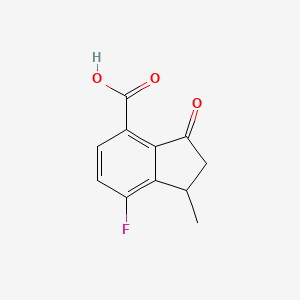
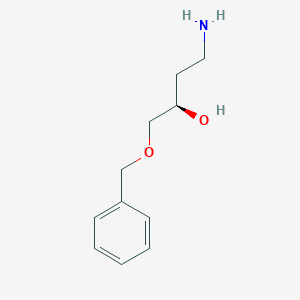
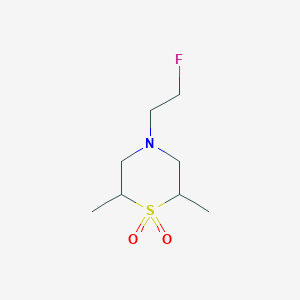
![2-[(2,2-Dimethylpropyl)(methyl)amino]acetic acid](/img/structure/B13197554.png)
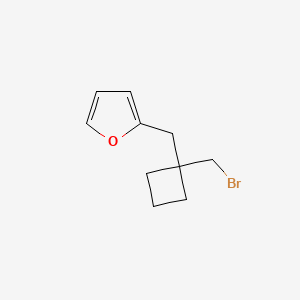
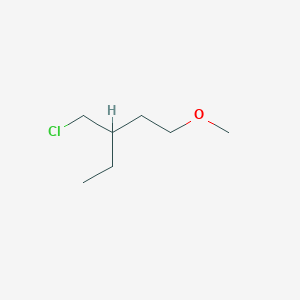
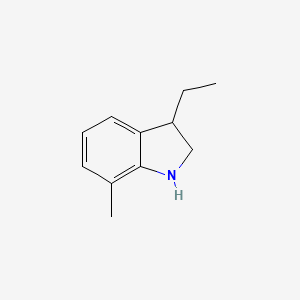
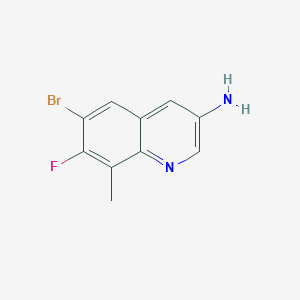
![Benzyl 1-(1-ethyl-1H-pyrazol-4-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B13197579.png)
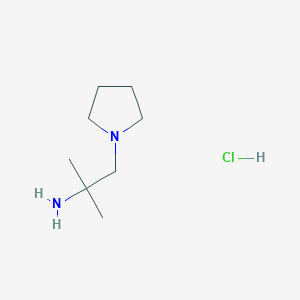
![2-[5-(3-Nitrophenyl)furan-2-yl]acetic acid](/img/structure/B13197612.png)

